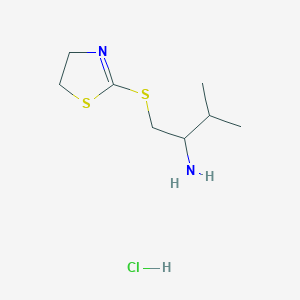

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride

Description

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride is a synthetic organic compound characterized by a 4,5-dihydrothiazole ring linked via a thioether group to a branched aliphatic amine (3-methylbutan-2-amine), with the hydrochloride salt enhancing solubility and stability. Key structural motifs include:

- A partially saturated thiazole ring (dihydrothiazole), which may influence conformational flexibility and receptor binding.

- A thioether bridge (-S-), which can modulate electronic properties and metabolic stability.

- A tertiary amine in the form of a hydrochloride salt, improving aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)5-12-8-10-3-4-11-8;/h6-7H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXYADAEEWDSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CSC1=NCCS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step synthetic route involving:

- Formation of the 4,5-dihydrothiazole ring system.

- Introduction of the thioether linkage to the amine side chain.

- Conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Methods

Synthesis of 4,5-Dihydrothiazole Core

A reliable approach involves the reaction of 2-thioxothiazolidin-4-one with aldehydes or thiol-containing intermediates under basic aqueous-ethanol conditions at low temperatures:

- Procedure Example :

- Dissolve sodium hydroxide (5 g) in water (20 mL) and ethanol (10 mL), cool in an ice bath.

- Add freshly distilled 2-thioxothiazolidin-4-one (1.65 g, 10 mmol).

- Slowly add thiophen-2-carbaldehyde (1.12 g, 10 mmol) dropwise maintaining 0 °C.

- Stir for 4 hours, then leave overnight in ice chest.

- Filter precipitate, wash with cold water and ethanol, recrystallize from ethanol to obtain the thiazoline intermediate.

This method yields the 4,5-dihydrothiazole ring with high purity and good yield, forming a yellow powder with melting point around 223 °C.

Formation of the Thioether Linkage to 3-Methylbutan-2-amine

The key step involves nucleophilic substitution where the thiol or thio group on the thiazoline reacts with the amine derivative:

- The amine (3-methylbutan-2-amine) is introduced to the thiazoline intermediate under mild reflux conditions in ethanol or acetic acid.

- Sodium acetate is often added as a buffer to maintain pH and facilitate the reaction.

- The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 24-48 hours reflux).

- The product precipitates out during reflux or upon cooling and is filtered and washed.

Conversion to Hydrochloride Salt

- The free base amine-thiazoline compound is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

- Hydrogen chloride gas or concentrated hydrochloric acid in anhydrous conditions is introduced to form the hydrochloride salt.

- The salt is isolated by filtration and drying under vacuum to yield a stable crystalline product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazoline ring formation | 2-thioxothiazolidin-4-one, aldehyde, NaOH | 0 °C (ice bath) | 4 h + overnight | ~85 | Low temp prevents side reactions |

| Thioether linkage formation | 4,5-dihydrothiazole intermediate, amine, NaOAc | Reflux in ethanol or acetic acid | 24-48 h | 70-80 | pH control critical for selectivity |

| Hydrochloride salt formation | HCl gas or HCl solution | Room temperature | 1-2 h | Quantitative | Ensures product stability and purity |

Analytical Characterization Supporting Preparation

Research Findings and Comparative Notes

- The low temperature and basic aqueous ethanol medium in the initial thiazoline ring formation step are critical to avoid polymerization or side reactions.

- The thioether bond formation requires controlled pH and extended reflux to achieve high yield and purity.

- Conversion to hydrochloride salt enhances compound stability, facilitating isolation and storage.

- Variations in aldehyde or amine substituents can modulate reaction time and yield but the core methodology remains consistent.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions often involving controlled temperatures and pH levels.

Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.

Scientific Research Applications

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products, including dyes and agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds, identified from the provided evidence, share partial structural or functional similarities:

Structural Analysis

Thioether Linkage

- Target Compound : The thioether connects the dihydrothiazole and amine moieties. This group may enhance metabolic stability compared to ethers or esters .

- GW0742: Uses a thioether to link a thiazole ring to a phenoxyacetic acid group. The aromatic thiazole and electron-withdrawing substituents (fluoro, trifluoromethyl) likely increase lipophilicity and target affinity compared to the dihydrothiazole in the target compound .

- SHP2 Inhibitors (Patent): Thioether links pyridine and pyrazine rings.

Amine Functionality

- Target Compound : The tertiary amine (as a hydrochloride salt) improves solubility, critical for bioavailability.

- SHP2 Inhibitors : A spirocyclic amine in a complex heterocyclic system may enhance selectivity for enzyme targets like SHP2 .

- Organophosphorus Compounds: Quaternary ammonium salts (e.g., in ) exhibit permanent positive charges, differing from the protonated amine in the target compound’s hydrochloride form .

Heterocyclic Cores

- Dihydrothiazole (Target) : Partial saturation may reduce ring aromaticity, increasing flexibility and altering electron distribution compared to aromatic thiazoles (e.g., GW0742) .

- Pyrazine/Pyridine (SHP2 Inhibitors) : Aromatic nitrogen-rich systems enable π-π interactions, absent in the dihydrothiazole core .

Physicochemical Properties

Biological Activity

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride is a synthetic compound featuring a thiazole moiety, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its interactions with enzymes, potential therapeutic applications, and biochemical properties.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C8H16ClN2S2

- Molecular Weight : 226.79 g/mol

- IUPAC Name : 1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine; hydrochloride

The thiazole ring contributes to its reactivity and biological significance, making it a versatile candidate in medicinal chemistry.

Biological Activity Overview

This compound exhibits several biological activities:

- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in sulfur metabolism, particularly cysteine desulfurase. This interaction is crucial for cellular functions related to sulfur-containing amino acids.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, which could lead to applications in drug development aimed at combating bacterial infections.

- Cellular Effects : It influences cell signaling pathways and gene expression, thereby affecting cellular metabolism and function.

The molecular mechanism of action involves:

- Binding Interactions : The compound binds to various biomolecules, affecting their activity.

- Enzyme Inhibition/Activation : It can inhibit or activate specific enzymes, influencing metabolic pathways.

- Gene Expression Modulation : Changes in gene expression patterns have been observed upon treatment with this compound.

In Vitro Studies

In laboratory settings, this compound has been tested for its effects on different cell lines. Notable findings include:

- Impact on Cysteine Metabolism : Studies indicate that the compound significantly affects cysteine metabolism by modulating cysteine desulfurase activity. This modulation can lead to altered levels of cysteine and related metabolites in cells.

Animal Model Studies

Research involving animal models has demonstrated varying effects based on dosage:

| Dosage (mg/kg) | Observed Effect |

|---|---|

| 10 | Mild stimulation of metabolic pathways |

| 50 | Significant alteration in enzyme activity |

| 100 | Inhibition of cell proliferation in cancer models |

These findings suggest a dose-dependent relationship between the compound and its biological effects.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structure. A comparison with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride | Thiazole and amine groups | Different carbon chain length |

| 4-(1-Amino-3-methylbutan-2-yl)-1,3-thiazol-2-amine | Similar thiazole structure | Different functional groups |

| 10-(2,5-dihydrothiazol-2-yl)thio)decan-1-ol | Thiazole derivative with longer carbon chain | Potentially different biological activities |

Q & A

Q. What are the optimal synthetic routes for preparing 1-((4,5-dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of thiazole derivatives typically involves condensation reactions between thiazole precursors and alkyl/aryl amines or thiols. For example:

- Method A (Acetic Acid Reflux): React 2-aminothiazol-4(5H)-one derivatives with a formyl-substituted indole carboxylic acid in acetic acid under reflux (3–5 hours). Sodium acetate is often used as a base to facilitate the reaction .

- Purification: Recrystallization from dimethylformamide (DMF)/acetic acid mixtures improves purity .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to optimize reflux time.

- Adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) to maximize yield .

Table 1: Synthesis Conditions for Thiazole Derivatives

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and the methylbutan-2-amine backbone (δ 1.2–2.5 ppm for methyl groups) .

- Liquid Chromatography-Mass Spectrometry (LCMS): Validate molecular weight (e.g., expected [M+H]⁺ peak) and detect impurities .

- Elemental Analysis: Verify C, H, N, S, and Cl content to confirm stoichiometry .

Methodological Tip:

- For hydrochloride salts, use D₂O or DMSO-d₆ to enhance solubility in NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-derived compounds?

Answer: Discrepancies often arise from assay variability or compound stability. Strategies include:

- Orthogonal Assays: Combine colorimetric (e.g., MTT ) and fluorometric assays to cross-validate cytotoxicity results.

- Stability Profiling: Test compound integrity under assay conditions (pH, temperature) using HPLC .

- Control Experiments: Use reference compounds (e.g., 4-hydroxy-3-methoxycinnamaldehyde ) to benchmark activity.

Example Workflow:

Pre-incubate the compound in assay buffer (e.g., PBS, pH 7.4) for 24 hours.

Analyze degradation products via LCMS .

Correlate stability with bioactivity trends.

Q. What mechanistic insights exist for the reactivity of the thiol-thiazole moiety in this compound?

Answer: The thiol group (-SH) in thiazoles participates in redox and nucleophilic reactions:

- Thiol-Disulfide Exchange: Under oxidative conditions, the thiol can form disulfide bonds, altering biological activity .

- Nucleophilic Substitution: The thiazole sulfur may react with electrophiles (e.g., alkyl halides) to form sulfides or sulfoxides .

Experimental Design:

- Kinetic Studies: Monitor reaction rates with varying pH (4–9) and electrophile concentrations.

- Product Characterization: Use high-resolution MS and -NMR to identify adducts .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous systems?

Answer:

- Solubility Enhancement: The hydrochloride salt increases water solubility via ion-dipole interactions, critical for in vitro assays .

- Stability Risks: Hydrolysis of the thiazole ring may occur under acidic conditions (pH < 4) or prolonged storage .

Best Practices:

- Store lyophilized powder at -20°C in desiccated conditions .

- Prepare fresh solutions in neutral buffers (e.g., PBS) for biological assays .

Table 2: Stability and Solubility Guidelines

| Property | Condition | Recommendation |

|---|---|---|

| Solubility | Aqueous buffers (pH 6–8) | Use hydrochloride salt for >10 mM solubility |

| Stability | pH < 4, >40°C | Avoid prolonged exposure; monitor via HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.